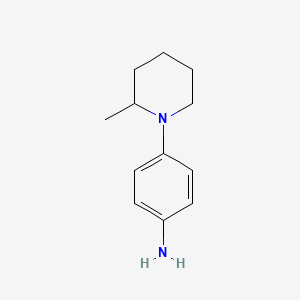

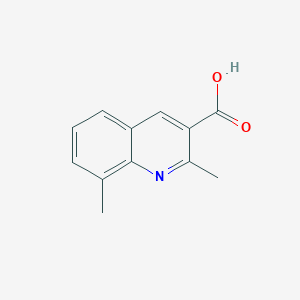

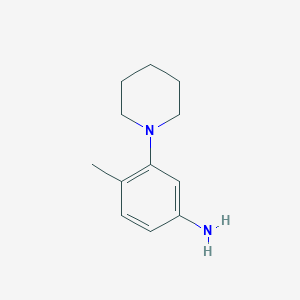

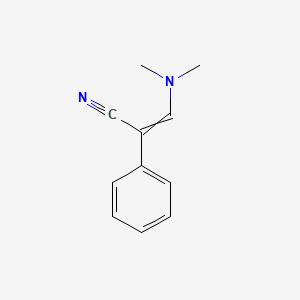

4-Methyl-3-piperidin-1-yl-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

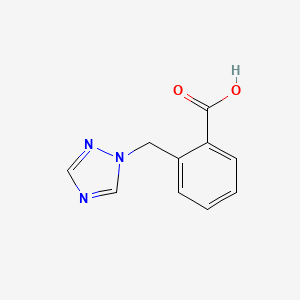

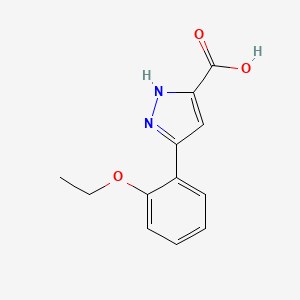

4-Methyl-3-piperidin-1-yl-phenylamine is a chemical compound that is structurally related to various synthesized analogues with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic pathways described are relevant to understanding its chemistry.

Synthesis Analysis

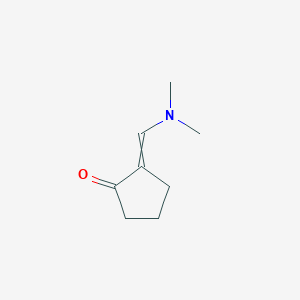

The synthesis of analogues to 4-Methyl-3-piperidin-1-yl-phenylamine involves multiple reaction pathways. One such pathway includes the condensation of phenols with 1-methyl-4-piperidone, as well as the reaction of Grignard reagents with 1-methyl-4-piperidone followed by dehydration of the product . Another method involves the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound . Additionally, electrophilic fluorination using a trimethylstannyl precursor has been employed for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-3-piperidin-1-yl-phenylamine has been studied using X-ray crystallography . These studies reveal the conformational aspects of the piperidine ring and its substituents. The piperidine ring often adopts a chair conformation with substituents in equatorial or axial orientations depending on the specific compound .

Chemical Reactions Analysis

The analogues of 4-Methyl-3-piperidin-1-yl-phenylamine have been shown to participate in various chemical reactions. For instance, some analogues inhibit the oxidation of benzylamine by bovine plasma amine oxidase, with the degree of inhibition affected by the length of the aliphatic chain and the electronic character of the substituent groups . Additionally, the reactivity of the molecule can be explained by local reactivity descriptors, which indicate chemically reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Methyl-3-piperidin-1-yl-phenylamine have been characterized using spectroscopic methods and quantum chemical studies. NMR spectroscopy, mass spectroscopy, and elemental analysis are used to establish the identity of the synthesized products . Density functional theory (DFT) calculations provide insights into molecular geometry, vibrational analysis, and electronic absorption spectra . The stability of the molecules can be analyzed using natural bond orbital analysis, which assesses hyperconjugative interactions and charge delocalization .

Wissenschaftliche Forschungsanwendungen

Novel Agonists and Antagonists

Biological Activity Enhancement

A study by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, showing potent agonistic activity on the human beta(3)-adrenergic receptor. This suggests that modifications of the piperidine and phenylamine structures, such as those in 4-Methyl-3-piperidin-1-yl-phenylamine, could be explored for targeted biological activities, especially in the development of selective agonists with low affinities for other receptor types Hu et al., 2001.

Antifungal and Antibacterial Applications

Antifungal Activity

Nam et al. (2011) synthesized diarylthiazole compounds showing significant fungicidal activity against phytopathogenic fungi. The structural features of these compounds, particularly the use of a piperidin-4-yl moiety, highlight the potential of 4-Methyl-3-piperidin-1-yl-phenylamine derivatives in developing antifungal agents Nam et al., 2011.

Cancer Research

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) investigated N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities. These findings suggest that structurally related compounds, such as 4-Methyl-3-piperidin-1-yl-phenylamine, could have promising applications in cancer research, particularly in the development of anticancer agents with both anti-angiogenic and cytotoxic effects Kambappa et al., 2017.

Drug Delivery Systems

Brain-Specific Delivery

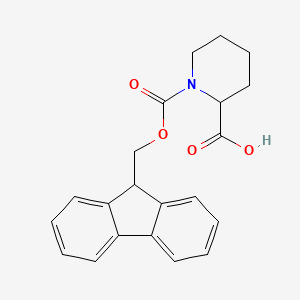

Tedjamulia et al. (1985) explored the use of radioiodinated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals. This research indicates the potential for derivatives of 4-Methyl-3-piperidin-1-yl-phenylamine in enhancing the delivery of therapeutic agents across the blood-brain barrier, providing a promising avenue for neurological applications Tedjamulia et al., 1985.

Zukünftige Richtungen

Piperidine derivatives, including “4-Methyl-3-piperidin-1-yl-phenylamine”, have significant potential in the field of drug discovery . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

4-methyl-3-piperidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-5-6-11(13)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIBOSKQMQQTBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390307 |

Source

|

| Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-piperidin-1-yl-phenylamine | |

CAS RN |

882626-96-2 |

Source

|

| Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)